molecular formula C12H17Cl2NO B1426535 2-Chloro-5-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride CAS No. 1220019-35-1

2-Chloro-5-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride

Cat. No. B1426535
M. Wt: 262.17 g/mol
InChI Key: BBFGVFKRBLAFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

There is no detailed molecular structure analysis available for this compound .

Scientific Research Applications

Chemical Synthesis and Reagent Applications

2-Chloro-5-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride plays a crucial role in the field of organic synthesis, particularly in the development of various heterocyclic compounds and in reactions requiring specific reagent properties. For instance, pyridine hydrochloride, a related compound, is utilized for the efficient synthesis of chloro compounds from bromo derivatives in π-deficient series, such as pyridine and quinoline series, demonstrating its value in the synthesis of halogenated organic compounds (F. Mongin et al., 1996). Additionally, trihaloacetylated enol ethers undergo heterocyclic ring closure reactions with hydroxylamine hydrochloride to form high-yield isoxazoles, showcasing the compound's versatility in synthesizing nitrogen-containing heterocycles (A. Colla et al., 1991).

Advancements in Polymer and Material Science

The compound is instrumental in advancing polymer and material science, particularly in the synthesis of polymeric materials with specific functional properties. For example, oxidative coupling polymerization of certain derivatives bearing a crown ether moiety has been carried out, resulting in polymers with chiral recognition abilities towards amino acids. This illustrates the compound's potential in creating materials with selective interaction capabilities (S. Habaue et al., 2003).

Biomedical Research and Therapeutic Potential

In biomedical research, 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a structurally related compound, demonstrates significant therapeutic potential. It exhibits positive effects in rodent and primate models of cognitive enhancement and anxiolytic activity, highlighting its potential as a treatment for cognitive disorders. This compound's activity through nicotinic acetylcholine receptors underscores the broader chemical class's relevance in developing new therapeutics (N. Lin et al., 1997).

properties

IUPAC Name

3-[(2-chloro-5-methylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-9-2-3-11(13)12(6-9)15-8-10-4-5-14-7-10;/h2-3,6,10,14H,4-5,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFGVFKRBLAFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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